molecular formula C9H8Br2O B080073 2,2-Dibromo-1-(4-methylphenyl)ethanone CAS No. 13664-98-7

2,2-Dibromo-1-(4-methylphenyl)ethanone

Cat. No.: B080073
CAS No.: 13664-98-7
M. Wt: 291.97 g/mol
InChI Key: VBOWXHAZNGCXAV-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O. It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a methyl group attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone typically involves the bromination of 4-methylacetophenone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions are usually mild, with the temperature maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous bromination in large reactors, with precise control over reaction parameters such as temperature, bromine concentration, and reaction time. The product is then purified through crystallization or distillation.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to 1-(4-methylphenyl)ethanone using reducing agents like zinc in acetic acid or sodium borohydride.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines in solvents like ethanol or water.

    Reduction: Zinc dust in acetic acid or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Substitution: Formation of azides, thiols, or amines.

    Reduction: Formation of 1-(4-methylphenyl)ethanone.

    Oxidation: Formation of 4-methylbenzoic acid or other oxidized products.

Scientific Research Applications

2,2-Dibromo-1-(4-methylphenyl)ethanone is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: It is employed in the manufacture of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(4-methylphenyl)ethanone involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The bromine atoms make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in synthetic chemistry to introduce various functional groups into the molecule.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by reacting with nucleophilic residues in the active site.

    Signal Transduction: It may interfere with cellular signaling pathways by modifying key proteins or enzymes.

Comparison with Similar Compounds

    2,2-Dibromo-1-phenylethanone: Lacks the methyl group on the phenyl ring, making it less sterically hindered.

    2,2-Dibromo-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of a methyl group, altering its reactivity and physical properties.

    2,2-Dibromo-1-(4-methoxyphenyl)ethanone: Has a methoxy group, which can influence its electronic properties and reactivity.

Uniqueness: 2,2-Dibromo-1-(4-methylphenyl)ethanone is unique due to the presence of the methyl group, which can affect its steric and electronic properties, making it distinct in its reactivity and applications compared to other brominated acetophenones.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2,2-dibromo-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOWXHAZNGCXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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